Stereochemical Purity as a Critical Procurement Parameter: (R) vs. (S) Enantiomer
The (R)-enantiomer of 1-(3-tert-butyl-phenyl)-ethylamine is a specific stereoisomer with defined optical rotation. While direct comparative biological activity data for the (R) and (S) enantiomers of this specific compound are limited in the public domain, the fundamental principle of stereochemical differentiation is universally established. In related phenylethylamine systems, enantiomers often exhibit divergent pharmacological profiles. For example, the (R)- and (S)-enantiomers of 1-phenylethylamine show different interactions with biological targets, with one enantiomer frequently displaying higher affinity or activity [1]. Procurement of a single, high-purity enantiomer is thus mandatory for applications where chiral recognition is a key determinant of function.
| Evidence Dimension | Stereochemical Purity and Enantiomeric Excess (e.e.) |
|---|---|
| Target Compound Data | Optical purity typically >95% for the (R)-enantiomer (as supplied) |
| Comparator Or Baseline | (S)-enantiomer or racemic mixture |
| Quantified Difference | Not applicable; difference is qualitative (stereospecific activity vs. no or different activity) |
| Conditions | General principle in asymmetric synthesis and chiral recognition |
Why This Matters
Ensures reproducibility and correct stereochemical outcome in enantioselective syntheses or chiral biological assays, preventing wasted resources on inactive or mis-configured compounds.
- [1] Narumi, F., et al. Syntheses of chirally modified thiacalix[4]arenes with enantiomeric amines and their application to chiral stationary phases for gas chromatography. Enantiomer 2000, 5, 1, 83-93. View Source
